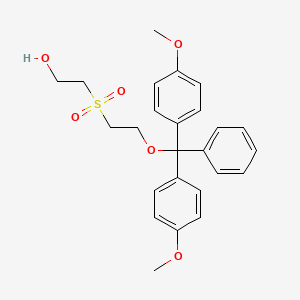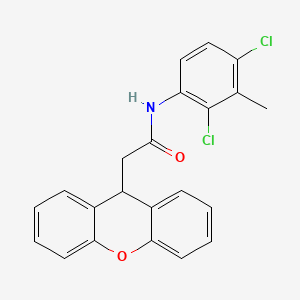![molecular formula C18H15F6NO3 B11096937 N-[2-(3-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B11096937.png)
N-[2-(3-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-methoxyphenol with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate to form N-(2-(3-methoxyphenoxy)ethyl)amine.
Coupling Reaction: The intermediate is then reacted with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of N-[2-(3-methoxyphenoxy)ethyl]benzylamine.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-[2-(3-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(3-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethyl groups enhance its binding affinity and stability, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-methoxyphenoxy)ethyl]-3,5-dinitrobenzamide
- N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenoxy)-1-propanamine
Uniqueness
N-[2-(3-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C18H15F6NO3 |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
N-[2-(3-methoxyphenoxy)ethyl]-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H15F6NO3/c1-27-14-3-2-4-15(10-14)28-6-5-25-16(26)11-7-12(17(19,20)21)9-13(8-11)18(22,23)24/h2-4,7-10H,5-6H2,1H3,(H,25,26) |
InChI Key |
PHDHPLJALCWAKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-iodo-2-methylphenyl)-1-[(2-nitrophenyl)sulfanyl]prolinamide](/img/structure/B11096855.png)
![2-{[4-(4-Methoxy-3-nitrophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}benzoic acid](/img/structure/B11096868.png)

![1-Amino-3-(2,4-dimethoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B11096874.png)
![3-({[3-(Morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)phenyl 3-(azepan-1-ylsulfonyl)benzoate](/img/structure/B11096876.png)

![ethyl 2-{[(2-chloro-4,5-difluorophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11096884.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 2-fluorobenzoate](/img/structure/B11096888.png)
![1-Benzyl-3-[(phenylcarbonyl)oxy]-1-azoniabicyclo[2.2.2]octane](/img/structure/B11096892.png)
![2,6-Bis(4-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11096895.png)
![6-(2,5-dichlorophenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B11096896.png)
![5-[(4-Chlorophenyl)hydrazono]pyrimidine-2,4,6(1H,3H)-trione](/img/structure/B11096914.png)
![2-(4-fluorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11096921.png)
